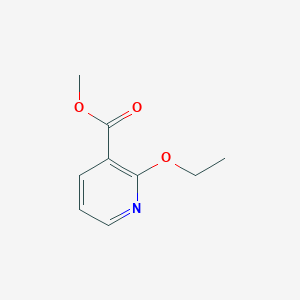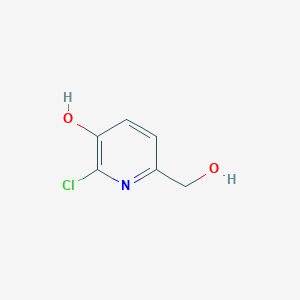
メチル 3-メトキシアクリレート
概要
説明
Methyl 3-Methoxyacrylate is an organic compound with the chemical formula C6H10O3. It is a colorless liquid that is volatile at room temperature. This compound is primarily used as a chemical intermediate in organic synthesis and is known for its applications in the production of synthetic resins, coatings, adhesives, and flexible plastics .
科学的研究の応用
Methyl 3-Methoxyacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the development of bio-oxidisable prodrugs for selective enzyme inhibition.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of coatings, adhesives, and flexible plastics.
作用機序
Target of Action
Methyl 3-Methoxyacrylate (M3M) is a methoxyacrylate analog, similar to Azoxystrobin . Its primary targets are the mitochondrial cytochrome complexes . These complexes play a crucial role in the electron transport chain, a vital process for ATP production in cells.
Mode of Action
M3M interacts with its targets, the mitochondrial cytochrome complexes, and inhibits their function . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production. The energy deprivation at the cellular level results in the death of the affected cells.
Biochemical Pathways
The primary biochemical pathway affected by M3M is the electron transport chain . By inhibiting the mitochondrial cytochrome complexes, M3M disrupts this pathway, leading to a decrease in ATP production. The downstream effects include energy deprivation at the cellular level, leading to cell death.
Pharmacokinetics
The protein binding, metabolism, route of elimination, half-life, and clearance of M3M are currently unknown .
Result of Action
The primary result of M3M’s action is the disruption of the electron transport chain, leading to a decrease in ATP production . This energy deprivation at the cellular level can lead to cell death.
Action Environment
The action, efficacy, and stability of M3M can be influenced by various environmental factors. For instance, the physicochemical properties such as solubility in water, log Pow, and stability to biotic and abiotic degradation processes are of great value in determining the actual mode of action of the fungicide in vivo .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-Methoxyacrylate can be synthesized through the reaction of methanol and methyl acrylate. This reaction typically occurs in the presence of an acidic catalyst such as potassium hydrogen sulfate, sodium bisulfate, or p-toluenesulfonic acid. The reaction is generally carried out at room temperature .
Industrial Production Methods: In industrial settings, Methyl 3-Methoxyacrylate is often produced using a one-pot process. This method involves the reaction of methyl 3-methoxy-3-R-oxypropionate with methanol under the action of a catalyst. The process is simple, easy to operate, and suitable for large-scale production .
化学反応の分析
Types of Reactions: Methyl 3-Methoxyacrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into other useful compounds.
Substitution: It can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and catalysts like PdCl2/CuCl2.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used under appropriate conditions
Major Products Formed:
Oxidation: Methyl 3,3-dimethoxypropionate is a major product formed during oxidation.
Reduction: Various reduced forms of the compound.
Substitution: Products depend on the nucleophile used.
類似化合物との比較
Methyl 3-Methoxyacrylate belongs to the class of methoxyacrylates, which are primarily used as fungicides. Similar compounds include:
Azoxystrobin: A widely used fungicide with a similar methoxyacrylate structure.
Picoxystrobin: Another fungicide with comparable properties.
Kresoxim-methyl: Features an oxime ether unit but exerts similar effects.
Uniqueness: Methyl 3-Methoxyacrylate is unique due to its versatile applications in both industrial and scientific research settings. Its ability to undergo various chemical reactions and its role as a chemical intermediate make it a valuable compound in multiple fields .
特性
IUPAC Name |
methyl (E)-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-7-4-3-5(6)8-2/h3-4H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTCCPQKLPMHDN-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863617 | |
| Record name | (E)-3-Methoxyacrylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5788-17-0, 34846-90-7 | |
| Record name | 2-Propenoic acid, 3-methoxy-, methyl ester, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5788-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl trans-3-methoxy acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005788170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3-Methoxyacrylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-3-methoxyacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-Methoxyacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL TRANS-3-METHOXYACRYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Methyl 3-Methoxyacrylate?
A1: Methyl 3-Methoxyacrylate is primarily used as a building block in organic synthesis. One important application is in the synthesis of pharmaceuticals, particularly as a key intermediate in producing the side chain of the antibiotic Ceftibuten []. It also serves as a valuable reagent in synthesizing various organic compounds, including heterocycles and polymers [, ].
Q2: Are there efficient and cost-effective methods for synthesizing Methyl 3-Methoxyacrylate?
A2: Researchers have developed several synthetic routes for Methyl 3-Methoxyacrylate. One approach utilizes a continuous fixed bed reactor with 3,3-dimethoxy methyl propionate as the starting material. This method, employing catalysts like molecular sieves or alumina-loaded acids, offers advantages such as simple operation, high yield, and excellent product purity []. Another method involves a one-pot process using Methyl 3-methoxy-3-R-oxypropionate and methanol in the presence of catalysts like potassium hydrogen sulfate or p-toluenesulfonic acid []. This route is considered advantageous due to its ease of operation and suitability for industrial production.
Q3: How does the structure of Methyl 3-Methoxyacrylate influence its reactivity in chemical reactions?
A3: The presence of both an electron-rich alkene moiety and a methyl ester group in Methyl 3-Methoxyacrylate significantly impacts its reactivity. For instance, in Heck reactions catalyzed by palladium complexes, Methyl 3-Methoxyacrylate consistently undergoes regioselective α-arylation []. This selectivity arises from the electronic and steric factors dictated by the molecule's structure. The reaction favors electron-rich or sterically congested aryl bromides, leading to higher yields. These observations suggest that the oxidative addition of the aryl bromide to the palladium complex, influenced by the specific structure of Methyl 3-Methoxyacrylate, is crucial in the catalytic cycle.
Q4: What insights have computational chemistry studies provided into the reactivity of Methyl 3-Methoxyacrylate?
A4: Molecular Electron Density Theory (MEDT) calculations have been employed to investigate the mechanism, reactivity, and selectivity of Methyl 3-Methoxyacrylate in non-polar [3+2] cycloaddition reactions []. These computational studies help predict reaction pathways, transition states, and potential products, providing valuable information for optimizing reaction conditions and designing new synthetic strategies.
Q5: Are there alternative compounds or synthetic approaches that can replace or complement the use of Methyl 3-Methoxyacrylate?
A5: While Methyl 3-Methoxyacrylate offers unique reactivity, researchers constantly explore alternative compounds and synthetic routes. In the context of Ceftibuten sidechain synthesis, avoiding the direct use of Methyl 3-Methoxyacrylate has been a focus due to its cost and availability. One method utilizes 2-aminothiazole acetic acid as a starting material and avoids the expensive Methyl 3-Methoxyacrylate []. This alternative approach involves a multi-step synthesis involving carboxyl group protection, amino group protection, hydroxymethylation, Wittig reaction, and monoesterification. The success of this method highlights the continuous efforts to discover and optimize synthetic strategies, potentially leading to more cost-effective and environmentally friendly processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Azaspiro[4.5]decane-2,8-dione](/img/structure/B1366401.png)






![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1366426.png)

![3-{[3-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1366428.png)


